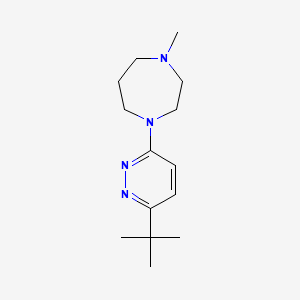

1-(6-(Tert-butyl)pyridazin-3-yl)-4-methyl-1,4-diazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(6-(Tert-butyl)pyridazin-3-yl)-4-methyl-1,4-diazepane is a useful research compound. Its molecular formula is C14H24N4 and its molecular weight is 248.374. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Divergent and Solvent-Dependent Reactions

Research highlights the divergent synthesis of pyridazines and diazepines through careful selection of solvents and temperatures. These methodologies allow for the synthesis of 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, demonstrating the compound's role in facilitating diverse chemical transformations (Rossi et al., 2007).

Synthesis of Rho–Kinase Inhibitor Intermediates

The practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–kinase inhibitor K-115, exemplifies the compound's utility in drug synthesis. This process underscores the significance of 1,4-diazepane derivatives in producing pharmacologically active molecules (Gomi et al., 2012).

Innovative Synthesis Approaches

The creation of novel Ru complexes for water oxidation introduces a groundbreaking application of pyridazine derivatives. These complexes demonstrate the potential of such compounds in catalyzing environmentally significant reactions, including oxygen evolution from water (Zong & Thummel, 2005).

Catalytic Applications in Organic Synthesis

Manganese(III) complexes of bisphenolate ligands, including diazepane derivatives, serve as catalysts for olefin epoxidation. This application reveals the compound's role in facilitating selective organic transformations, potentially beneficial for synthetic chemistry and industrial processes (Sankaralingam & Palaniandavar, 2014).

Novel Heterocyclic Compounds Synthesis

Research on the regiospecificity of 1,3-dipolar cycloaddition reactions underscores the versatility of pyridazine derivatives in synthesizing new heterocyclic compounds. This work contributes to the development of novel molecules with potential applications in various fields, including pharmaceuticals (Jelen et al., 1991).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyridazine derivatives, have been shown to exhibit diverse pharmacological activities . They have been reported to act as phosphodiesterase (PDE) inhibitors and show positive inotropic effects .

Mode of Action

Related compounds have been reported to inhibit no and pge2 production and cytokines production (tnf-α, il-6, il-1β) in lps-induced raw2647 macrophage at 10 μM concentration .

Biochemical Pathways

Related compounds have been reported to inhibit the production of pro-inflammatory mediators such as no and pge2, which are controlled by inos and cox-2, respectively . This suggests that the compound may interact with these pathways.

Result of Action

Related compounds have shown significant inhibitory effects on no production, pge2 inhibition, and cytokines inhibition . These results suggest that the compound may have similar effects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(6-tert-butylpyridazin-3-yl)-4-methyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4/c1-14(2,3)12-6-7-13(16-15-12)18-9-5-8-17(4)10-11-18/h6-7H,5,8-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCUAJDORKCDEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(C=C1)N2CCCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2531283.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2531285.png)

![2,3-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531286.png)

![(Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile](/img/structure/B2531288.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2531290.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2531297.png)

![2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide](/img/structure/B2531299.png)